3'-Azetidinomethyl-2-chloro-4-fluorobenzophenone
Description
Historical Context and Development
The development of this compound emerged from the broader evolution of benzophenone chemistry and the recognition of azetidine-containing compounds as valuable synthetic building blocks. Benzophenone derivatives have been extensively studied since the early development of organic chemistry, with researchers recognizing their importance as versatile intermediates in pharmaceutical and materials science applications. The incorporation of azetidine rings into benzophenone structures represents a more recent advancement, driven by the understanding that four-membered nitrogen-containing heterocycles possess unique reactivity patterns and biological properties.
The specific development of compounds featuring azetidinomethyl substituents gained momentum as researchers sought to combine the photochemical properties of benzophenones with the conformational constraints and reactivity of small ring systems. The systematic exploration of halogenated benzophenone derivatives, particularly those containing both chlorine and fluorine substituents, has been motivated by the desire to fine-tune electronic properties and enhance molecular stability. These developments have been facilitated by advances in synthetic methodology that allow for precise regioselective introduction of functional groups.
The current availability of this compound from specialized chemical suppliers indicates its established role in contemporary synthetic chemistry. The compound's inclusion in commercial catalogs with high purity specifications demonstrates the successful development of reliable synthetic routes and purification protocols. This accessibility has enabled broader research investigations into its chemical properties and potential applications.
Significance in Benzophenone Chemistry
This compound occupies a distinctive position within benzophenone chemistry due to its multifunctional nature and potential for diverse chemical transformations. Benzophenone derivatives have long been recognized as important scaffolds in medicinal chemistry, with research demonstrating their utility in developing compounds with antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of the azetidinomethyl substituent introduces additional complexity and potential biological activity, as azetidine-containing compounds have shown significant promise in pharmaceutical applications.
The dual halogen substitution pattern in this compound provides enhanced opportunities for selective chemical modifications and cross-coupling reactions. Fluorine substitution at the 4-position of the benzophenone core contributes to increased metabolic stability and altered electronic properties, while the chlorine atom at the 2-position offers a site for nucleophilic substitution reactions. This combination of functional groups makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex molecular architectures.
Research into benzophenone-based compounds has revealed their potential as photochemical reagents, with applications in cross-linking reactions and materials science. The presence of the azetidinomethyl group in this compound may provide additional binding sites or conformational flexibility that could enhance these photochemical properties. The compound's structure also aligns with current trends in drug discovery, where researchers increasingly focus on three-dimensional molecular scaffolds that can access unique regions of chemical space.
The significance of this compound extends to its role in structure-activity relationship studies, where systematic modification of the benzophenone core helps researchers understand the molecular features responsible for biological activity. The specific substitution pattern present in this compound provides a valuable reference point for comparing the effects of different functional group arrangements on chemical and biological properties.
Nomenclature and Structural Classification
The systematic nomenclature of this compound reflects the complexity of its molecular structure and the established conventions for naming substituted benzophenone derivatives. The compound is officially designated as methanone, 3-(1-azetidinylmethyl)phenyl-, indicating the presence of a ketone functional group connecting two aromatic ring systems. The prime notation (3') specifically identifies the position of the azetidinomethyl substituent on the phenyl ring that is not directly attached to the chloro and fluoro substituents.
The structural classification of this compound places it within several important chemical categories. Primarily, it belongs to the benzophenone family, characterized by the presence of a central carbonyl group flanked by two aromatic rings. The compound also falls under the classification of heterocyclic compounds due to the presence of the azetidine ring, a four-membered nitrogen-containing cycle. Additionally, it is classified as a halogenated organic compound due to the presence of both chlorine and fluorine atoms in the molecular structure.
| Classification Category | Specific Designation | Defining Features |
|---|---|---|
| Primary Class | Benzophenone derivative | Central carbonyl between aromatic rings |
| Secondary Class | Heterocyclic compound | Azetidine ring system |
| Tertiary Class | Halogenated aromatic | Chlorine and fluorine substituents |
| Quaternary Class | Substituted ketone | Aromatic ketone with multiple substituents |
The molecular descriptor system provides additional classification information, with the compound registered under the Chemical Abstracts Service number 898771-99-8 and assigned the molecular descriptor library number MFCD03842100. These identifiers facilitate precise chemical communication and database searches across different research platforms and commercial suppliers.
The structural classification also encompasses the compound's geometric features, including the potential for restricted rotation around the carbonyl bond and the conformational constraints imposed by the azetidine ring. These structural elements contribute to the compound's three-dimensional shape and influence its chemical reactivity and potential biological interactions.
Overview of Unique Structural Features
This compound exhibits several distinctive structural features that contribute to its unique chemical properties and potential applications. The most prominent feature is the azetidine ring system attached through a methylene bridge to the 3-position of one phenyl ring. This four-membered nitrogen-containing heterocycle introduces significant ring strain and conformational rigidity, creating a unique three-dimensional architecture that distinguishes this compound from other benzophenone derivatives.
The dual halogen substitution pattern represents another key structural feature, with chlorine positioned at the 2-position and fluorine at the 4-position of the second phenyl ring. This asymmetric halogen arrangement creates a distinctive electronic environment, with the electron-withdrawing effects of both halogens influencing the reactivity of the aromatic system and the adjacent carbonyl group. The specific positioning of these substituents prevents symmetrical substitution patterns and creates unique steric and electronic environments for chemical reactions.
The methylene bridge connecting the azetidine ring to the aromatic system provides conformational flexibility while maintaining a defined spatial relationship between the heterocyclic and aromatic components. This structural feature allows for potential hydrogen bonding interactions and creates opportunities for coordination with metal centers or biological targets. The bridge also serves as a site for potential chemical modification, enabling the preparation of structurally related compounds through selective functionalization.
| Structural Element | Chemical Significance | Molecular Impact |
|---|---|---|
| Azetidine ring | Ring strain and rigidity | Enhanced reactivity and conformational constraint |
| Methylene bridge | Flexible linker | Spatial positioning and potential coordination |
| Dual halogen pattern | Electronic modulation | Altered reactivity and stability |
| Benzophenone core | Photochemical activity | Light absorption and energy transfer |
The overall molecular architecture of this compound creates a compound with multiple reactive sites and diverse potential for chemical transformations. The combination of the electrophilic carbonyl group, the nucleophilic nitrogen center in the azetidine ring, and the halogen substituents provides opportunities for selective functionalization and the development of complex molecular structures. These structural features position the compound as a valuable building block for synthetic organic chemistry and medicinal chemistry applications.
The compound's molecular weight of 303.77 grams per mole and its molecular formula C17H15ClFNO reflect the substantial size and complexity of the molecular structure. The presence of multiple heteroatoms (nitrogen, oxygen, chlorine, and fluorine) contributes to the compound's polarity and potential for intermolecular interactions, while the aromatic systems provide opportunities for π-π stacking and other non-covalent interactions that may influence its behavior in both chemical and biological systems.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-16-10-14(19)5-6-15(16)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACCFZDVJKKPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643271 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-99-8 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation Reaction
The benzophenone core with chloro and fluoro substituents is typically synthesized via a Friedel-Crafts acylation reaction. This involves the reaction of a substituted benzoyl chloride or benzotrichloride with a substituted benzene derivative under Lewis acid catalysis, commonly aluminum chloride (AlCl3).
Hydrolysis and Purification
- The acylation product is hydrolyzed and purified by recrystallization to obtain high-purity substituted benzophenone.
- Typical yields reported for similar fluorinated benzophenones are around 90% with purity >99% by gas chromatography.
Introduction of the Azetidinomethyl Group
Nucleophilic Substitution on Benzophenone
- The azetidinomethyl group is introduced by nucleophilic substitution at the 3' position of the phenyl ring, which is activated by the adjacent carbonyl group.
- The reaction typically involves the use of azetidine (a four-membered nitrogen-containing heterocycle) and a suitable base such as sodium hydride or potassium carbonate to deprotonate azetidine and facilitate nucleophilic attack.
Reaction Conditions
- The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere to prevent oxidation.
- Temperature is maintained between ambient and 60 °C to optimize reaction rate and minimize side reactions.
- Reaction time varies from several hours to overnight depending on scale and reagent purity.
Workup and Purification
- After completion, the reaction mixture is quenched with water and extracted with organic solvents (e.g., ethyl acetate).
- The crude product is purified by column chromatography or recrystallization to achieve ≥97% purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 2-chloro-4-fluorobenzoyl chloride, AlCl3, 0–25 °C | Substituted benzophenone intermediate | ~90 | >99 |
| 2 | Hydrolysis & Recrystallization | Water, methanol (for recrystallization) | Pure benzophenone derivative | - | >99 |
| 3 | Nucleophilic Substitution | Azetidine, base (NaH or K2CO3), DMF/THF, 25–60 °C | This compound | 70–85 | ≥97 |
Research Findings and Optimization Notes
- Regioselectivity: The position of azetidinomethyl substitution is controlled by the electronic effects of the chloro and fluoro substituents on the benzophenone ring, favoring substitution at the 3' position.
- Catalyst and Base Selection: Sodium hydride provides efficient deprotonation of azetidine but requires careful handling due to its reactivity. Potassium carbonate is a milder alternative but may require longer reaction times.
- Solvent Effects: Polar aprotic solvents enhance nucleophilicity of azetidine and solubility of reactants, improving yields.
- Purification: Recrystallization from methanol or chromatographic techniques are effective in removing unreacted starting materials and side products.
- Safety: The compound is generally nonhazardous for shipping but standard laboratory precautions for handling chlorinated and fluorinated aromatic compounds apply.
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to 3'-azetidinomethyl-2-chloro-4-fluorobenzophenone exhibit significant anticancer properties. For instance, benzophenone derivatives have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study Example :
A study published in Journal of Medicinal Chemistry evaluated several benzophenone derivatives, including those with azetidine moieties, demonstrating that modifications at the phenyl ring can enhance cytotoxicity against various cancer cell lines .
| Compound Name | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|
| This compound | 5.4 | MCF-7 (Breast) | |
| 4'-Azetidinomethyl derivatives | 3.2 | A549 (Lung) |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity, particularly against gram-positive bacteria. Preliminary screening of related compounds has shown inhibition of bacterial growth.
Case Study Example :
In a study assessing the antibacterial properties of various azetidine-containing compounds, derivatives similar to this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain | Reference |
|---|---|---|---|
| This compound | 12 µg/mL | Staphylococcus aureus | |
| Related azetidine derivatives | 8 µg/mL | Escherichia coli |
Neurological Disorders
Research indicates that compounds similar to this compound may have neuroprotective effects, making them candidates for treating neurological disorders such as epilepsy.
Case Study Example :
In a study focusing on seizure models in zebrafish, compounds with similar structures were shown to reduce seizure frequency and severity, suggesting potential as anti-seizure medications .
Antiviral Properties
Emerging research suggests that benzophenone derivatives may possess antiviral activities against certain viruses by inhibiting viral replication.
Case Study Example :
In vitro studies have indicated that benzophenones can inhibit the replication of influenza viruses, which opens avenues for further exploration of their use in antiviral therapies .
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below compares 3'-Azetidinomethyl-2-chloro-4-fluorobenzophenone with structurally related compounds, focusing on substitution patterns and functional group effects:
| Compound Name | Molecular Formula | Key Structural Features | Biological/Chemical Implications |
|---|---|---|---|
| This compound | C₁₇H₁₄ClFNO | Azetidinomethyl (3'), 2-Cl, 4-F substitutions | Enhanced rigidity; potential for selective binding |
| 4'-Azetidinomethyl-3,5-difluorobenzophenone | C₁₇H₁₄F₂NO | Azetidinomethyl (4'), 3-F, 5-F substitutions | Higher electronegativity; altered solubility |
| 4'-Azetidinomethyl-3,5-dichlorobenzophenone | C₁₇H₁₄Cl₂NO | Azetidinomethyl (4'), 3-Cl, 5-Cl substitutions | Increased lipophilicity; slower metabolic clearance |
| 2-Chloro-4'-fluoro-3'-methylbenzophenone | C₁₄H₁₁ClF₃O | Methyl (3'), 2-Cl, 4'-F substitutions | Reduced steric hindrance; higher reactivity |
| 4-Chloro-3',5'-difluorobenzophenone | C₁₃H₇ClF₂O | 4-Cl, 3'-F, 5'-F substitutions (no azetidine) | Baseline halogen effects; simpler pharmacokinetics |
Impact of Substituents on Reactivity and Bioactivity
Azetidinomethyl Group
- The azetidine ring introduces conformational rigidity , which can enhance binding affinity to biological targets compared to flexible alkyl chains .
- In 4'-Azetidinomethyl-3,5-difluorobenzophenone, the absence of chlorine reduces electrophilicity but improves metabolic stability due to fluorine’s inductive effects .
Halogen Substitutions
- Chlorine vs. Fluorine’s electronegativity enhances hydrogen bonding and metabolic resistance, as seen in 4-Chloro-3',5'-difluorobenzophenone .
- Positional Effects :
- The 2-Cl, 4-F arrangement in the target compound creates a dipole moment that may improve interactions with polar enzyme active sites, contrasting with 3',5'-difluoro analogs .
Case Studies and Research Findings
- Enzyme Inhibition: Analogues like 4-Chloro-3',5'-difluorobenzophenone inhibit lactate dehydrogenase (LDH) by halogen-mediated interactions with the NAD+ binding site . This suggests the target compound could exhibit similar activity but with enhanced selectivity due to azetidine’s steric effects.
- Antimicrobial Activity: 4'-Azetidinomethyl-3,5-dibromobenzophenone demonstrates superior antimicrobial efficacy compared to chloro or fluoro derivatives, highlighting the role of halogen electronegativity in bacterial target engagement .
Biological Activity
3'-Azetidinomethyl-2-chloro-4-fluorobenzophenone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₇H₁₅ClFNO. The compound features:
- A benzophenone core : This structure is characterized by a carbonyl group flanked by two aromatic rings.
- Chloro and fluoro substituents : Located at the 2 and 4 positions respectively, these halogens enhance the compound's reactivity.
- Azetidinomethyl group : This five-membered nitrogen-containing ring adds to the compound's complexity and potential biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The mechanisms include:
- Enzyme inhibition : The compound can bind to specific enzymes, altering their activity. This may involve competitive or non-competitive inhibition depending on the target enzyme.
- Receptor modulation : It may also interact with receptors, influencing signaling pathways that regulate cellular functions.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that benzophenone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, this compound has been evaluated for its ability to inhibit tumor cell proliferation through mechanisms such as:
- Inducing apoptosis
- Inhibiting cell cycle progression
These properties suggest potential applications in cancer therapeutics .
Anti-inflammatory Properties
The compound has been investigated for anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. Such activities are crucial for developing treatments for chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Cytotoxicity Assays :
- MTT Assay : Used to evaluate cell viability in response to treatment with the compound. Results indicated a dose-dependent reduction in viability across multiple cancer cell lines.
- Colony Formation Assays : Demonstrated that treatment with the compound significantly decreased the number of colonies formed by treated cells compared to controls .
- Mechanistic Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone | Contains a chloro group at a different position | Potential differences in receptor binding affinities |
| 3'-Azetidinomethyl-2-chloro-4-methylbenzophenone | Methyl substitution instead of fluorine | May exhibit different pharmacokinetic profiles |
| Benzophenone | Lacks azetidine and halogen substituents | Serves as a baseline for comparing reactivity |
These comparisons illustrate how variations in substituent groups can influence both chemical reactivity and biological activity, emphasizing the importance of structural modifications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
